molecular formula C14H13FN2O3 B6664670 1-(4-fluoro-1H-indole-2-carbonyl)pyrrolidine-3-carboxylic acid

1-(4-fluoro-1H-indole-2-carbonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B6664670
M. Wt: 276.26 g/mol
InChI Key: PBEKTUIUQCRMMW-UHFFFAOYSA-N
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Description

1-(4-Fluoro-1H-indole-2-carbonyl)pyrrolidine-3-carboxylic acid is a synthetic organic compound that features a unique combination of an indole ring and a pyrrolidine carboxylic acid moiety. The presence of a fluorine atom on the indole ring enhances its chemical properties, making it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluoro-1H-indole-2-carbonyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of 4-fluoroindole, which is then subjected to acylation to introduce the carbonyl group at the 2-position. The resulting intermediate is then coupled with pyrrolidine-3-carboxylic acid under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. Solvent selection and purification steps are also critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-1H-indole-2-carbonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form corresponding oxindole derivatives.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluoro-1H-indole-2-carbonyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-fluoro-1H-indole-2-carbonyl)pyrrolidine-3-carboxylic acid exerts its effects is often related to its ability to interact with specific molecular targets. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    1-(4-Chloro-1H-indole-2-carbonyl)pyrrolidine-3-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-Bromo-1H-indole-2-carbonyl)pyrrolidine-3-carboxylic acid: Contains a bromine atom, which may alter its reactivity and biological activity.

Uniqueness: The presence of the fluorine atom in 1-(4-fluoro-1H-indole-2-carbonyl)pyrrolidine-3-carboxylic acid can significantly influence its chemical and biological properties. Fluorine is known to enhance the metabolic stability and lipophilicity of organic compounds, which can improve their pharmacokinetic profiles and efficacy in medicinal applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics compared to similar compounds

Properties

IUPAC Name

1-(4-fluoro-1H-indole-2-carbonyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O3/c15-10-2-1-3-11-9(10)6-12(16-11)13(18)17-5-4-8(7-17)14(19)20/h1-3,6,8,16H,4-5,7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEKTUIUQCRMMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C(=O)C2=CC3=C(N2)C=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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